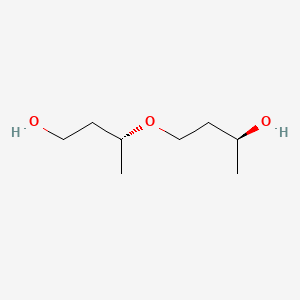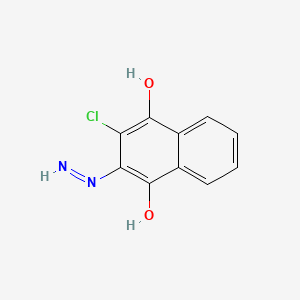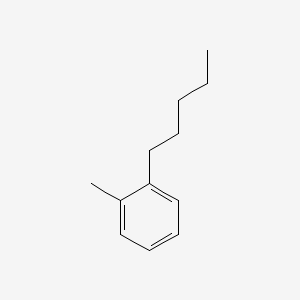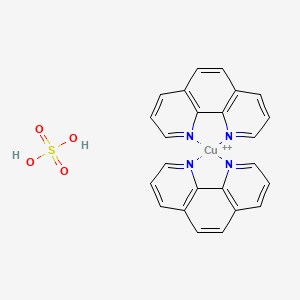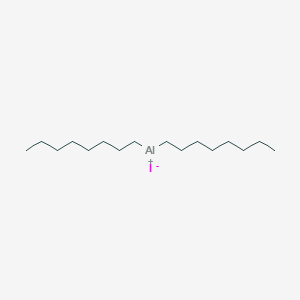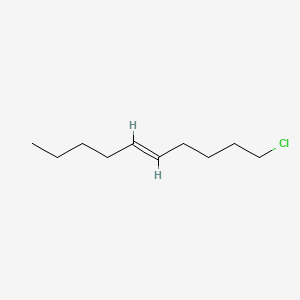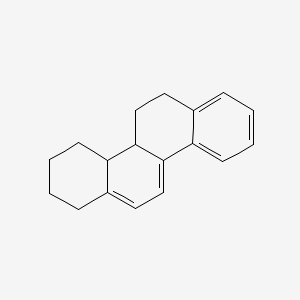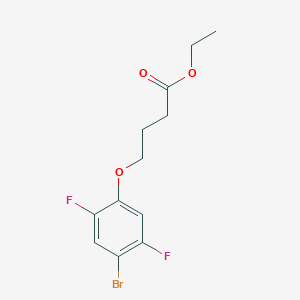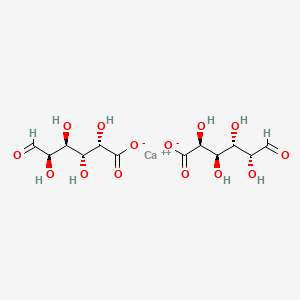
Calcium bis(D-galacturonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium bis(D-galacturonate) is a calcium salt of D-galacturonic acid, a key component of pectin found in plant cell walls. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. D-galacturonic acid is a uronic acid derived from galactose, and its calcium salt form is used for its unique properties and potential benefits.
準備方法
Synthetic Routes and Reaction Conditions: Calcium bis(D-galacturonate) can be synthesized through the reaction of D-galacturonic acid with calcium hydroxide or calcium chloride. The reaction typically involves dissolving D-galacturonic acid in water, followed by the gradual addition of calcium hydroxide or calcium chloride under controlled pH conditions to form the calcium salt. The reaction is usually carried out at room temperature, and the product is obtained by filtration and drying.
Industrial Production Methods: Industrial production of calcium bis(D-galacturonate) involves the extraction of D-galacturonic acid from pectin-rich agricultural residues such as citrus peels and sugar beet pulp. The extracted D-galacturonic acid is then reacted with calcium hydroxide or calcium chloride in large-scale reactors. The process is optimized for high yield and purity, and the final product is obtained through filtration, drying, and purification steps .
化学反応の分析
Types of Reactions: Calcium bis(D-galacturonate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form galactaric acid (mucic acid).
Reduction: It can be reduced to form galactonic acid.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, can be used under acidic or basic conditions.
Major Products:
Oxidation: Galactaric acid.
Reduction: Galactonic acid.
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
Calcium bis(D-galacturonate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It is studied for its role in plant cell wall structure and metabolism.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in food products .
作用機序
The mechanism of action of calcium bis(D-galacturonate) involves its interaction with calcium-binding proteins and enzymes. It plays a role in calcium signaling pathways, which are crucial for various cellular processes, including muscle contraction, neurotransmission, and cell division. The compound’s ability to release calcium ions in a controlled manner makes it valuable in medical and industrial applications .
類似化合物との比較
Calcium bis(D-galacturonate) can be compared with other calcium salts of uronic acids, such as calcium gluconate and calcium lactate. While all these compounds serve as calcium supplements, calcium bis(D-galacturonate) is unique due to its origin from pectin and its potential applications in biodegradable materials and drug delivery systems. Similar compounds include:
- Calcium gluconate
- Calcium lactate
- Calcium ascorbate .
特性
CAS番号 |
94087-89-5 |
|---|---|
分子式 |
C12H18CaO14 |
分子量 |
426.34 g/mol |
IUPAC名 |
calcium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*1-5,8-11H,(H,12,13);/q;;+2/p-2/t2*2-,3+,4+,5-;/m00./s1 |
InChIキー |
ILJIJWPWFKABMW-PDCYBDDKSA-L |
異性体SMILES |
C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Ca+2] |
正規SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
